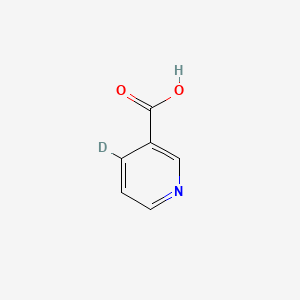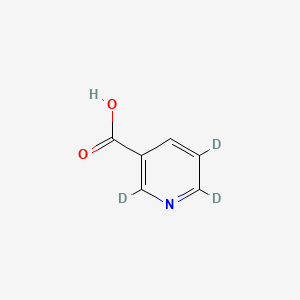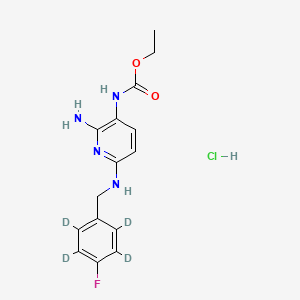
Flupirtine-d4 Hydrochloride Salt
Vue d'ensemble
Description
Flupirtine-d4 Hydrochloride Salt is a labeled form of Flupirtine . It is a selective neuronal potassium channel opener that also has NMDA receptor antagonist properties . The molecular formula is C15 D4 H13 F N4 O2 . H Cl and the molecular weight is 344.80 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: Cl. [2H]c1c ( [2H])c (CNc2ccc (NC (=O)OCC)c (N)n2)c ( [2H])c ( [2H])c1F . The InChI notation is: InChI=1S/C15H17FN4O2.ClH/c1-2-22-15 (21)19-12-7-8-13 (20-14 (12)17)18-9-10-3-5-11 (16)6-4-10;/h3-8H,2,9H2,1H3, (H,19,21) (H3,17,18,20);1H/i3D,4D,5D,6D; .Physical And Chemical Properties Analysis
This compound is a pale blue solid . It has a melting point of 197 - 199 °C (dec.) . It is soluble in methanol .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Flupirtine, including its variants like Flupirtine-d4 Hydrochloride Salt, has been extensively studied for its metabolism and pharmacokinetics. Researchers have developed methods for quantifying flupirtine and its metabolites in various biological samples, which are crucial for understanding its absorption and disposition in the human body (Scheuch et al., 2015). Additionally, the drug's metabolism in the liver and other tissues has been explored, providing insights into its biotransformation and the formation of active metabolites (Patil et al., 2018).
Mechanism of Action
Flupirtine's mechanism of action has been a subject of research, revealing its role as a non-opioid analgesic. It is known to facilitate the generation of the M-current via the opening of neuronal Kv7 potassium channels, which helps control neuronal excitability (Devulder, 2010). This property makes flupirtine unique among analgesics and opens avenues for its use in conditions associated with neuronal hyperexcitability.
Clinical Applications Beyond Analgesia
Beyond its analgesic properties, flupirtine has potential applications in treating various neurological disorders. Its neuroprotective effects, possibly due to NMDA antagonistic properties, suggest its use in treating conditions like Creutzfeldt–Jakob disease, Alzheimer's disease, and multiple sclerosis (Klawe & Maschke, 2009). Additionally, flupirtine has shown efficacy in cognitive function improvement in specific patient populations (Otto et al., 2004).
Potential in Treating Fibromyalgia
Recent research has explored flupirtine as a potential treatment for fibromyalgia, a complex disorder characterized by chronic pain, fatigue, and cognitive dysfunction. Flupirtine's unique pharmacological profile, including its effects on Kv7 potassium channels and gamma-aminobutyric acid receptor A, makes it a promising candidate for managing symptoms associated with fibromyalgia (Lawson et al., 2021).
Pharmacological Properties and Drug Formulation
Flupirtine's pharmacological properties have been harnessed in various drug formulations. Studies have focused on enhancing its solubility and bioavailability using techniques like mixed-hydrotropic solubilization, which can be crucial for clinical effectiveness (Yadav et al., 2018).
Drug Safety and Metabolite Analysis
Safety concerns, particularly regarding liver toxicity, have led to restricted use of flupirtine in some regions. Research into its metabolism has identified potential reactive metabolites and enzymes responsible for its hepatotoxicity, providing critical information for safer clinical use (Konishi et al., 2018).
Mécanisme D'action
Target of Action
Flupirtine-d4 Hydrochloride Salt primarily targets the Alpha-2A adrenergic receptor . This receptor plays a crucial role in the central nervous system, regulating neurotransmitter release and thus influencing various physiological functions.
Mode of Action
This compound interacts with its targets in a unique way. It upregulates Bcl-2, increases glutathione levels, activates an inwardly rectifying potassium channel, and delays loss of intermitochondrial membrane calcium retention capacity .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It enhances currents evoked by GABA in neurons, with a significantly larger effect in dorsal root ganglia than hippocampal or sympathetic neurons . Additionally, it has been suggested that Flupirtine acts like an NMDA antagonist .
Pharmacokinetics
This compound exhibits a bioavailability of 90% when administered orally and 70% when administered rectally . It is metabolized in the liver to 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine, which has 20-30% of the analgesic potential of its parent compound . About 72% of Flupirtine and its metabolites appear in urine and 18% appear in feces . The average half-life of the compound is 6.5 hours .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It activates Kv7 channels, G-protein-regulated inwardly rectifying K channels, and γ-aminobutyric acid type A receptors . There is also evidence of additional, as yet unidentified mechanisms of action involved in the effects of Flupirtine .
Safety and Hazards
Orientations Futures
Flupirtine exhibits an interesting pharmacological profile that offers clues of potential targets that merit investigation as novel therapeutic approaches to a range of clinical conditions . Its main mode of action, potassium K V 7 (KCNQ) channel activation, opens a series of further therapeutic possibilities . One of them has now been realized: its back-up compound, the bioisostere retigabine, has been approved for the treatment of epilepsy .
Propriétés
IUPAC Name |
ethyl N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2.ClH/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1H/i3D,4D,5D,6D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAZQELGBFQHPE-HGSONKNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)NC(=O)OCC)N)[2H])[2H])F)[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




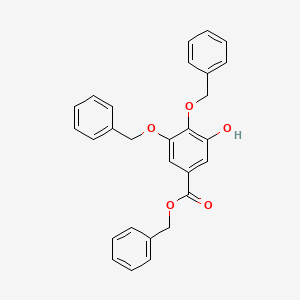



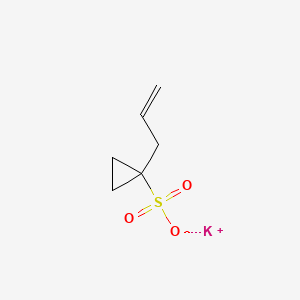

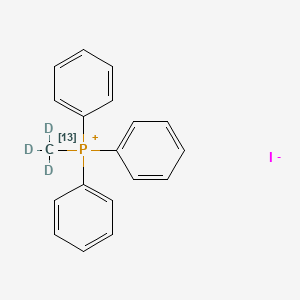
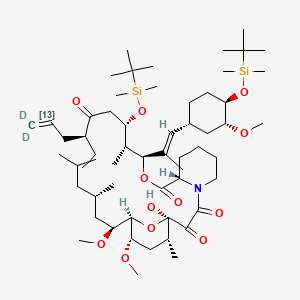

![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)

